molecular formula C9H5ClO B14904095 3-Chloro-4-ethynylbenzaldehyde

3-Chloro-4-ethynylbenzaldehyde

Cat. No.: B14904095
M. Wt: 164.59 g/mol
InChI Key: XJFDGKSRXVWADY-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H5ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an ethynyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-ethynylbenzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 3-chlorobenzaldehyde and trimethylsilylacetylene. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethynylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-4-ethynylbenzoic acid.

    Reduction: 3-Chloro-4-ethynylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-ethynylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic or photophysical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethynylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in click chemistry reactions, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom.

    3-Chloro-4-methylbenzaldehyde: Similar structure but has a methyl group instead of an ethynyl group.

    3-Chloro-4-formylbenzoic acid: Similar structure but has a carboxylic acid group instead of an ethynyl group.

Uniqueness

3-Chloro-4-ethynylbenzaldehyde is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions in various research fields .

Properties

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

3-chloro-4-ethynylbenzaldehyde

InChI

InChI=1S/C9H5ClO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H

InChI Key

XJFDGKSRXVWADY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

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